Cas no 94749-02-7 (4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol)

4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol structure
94749-02-7 structure
Product Name:4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol
CAS No:94749-02-7
MF:C23H33NO4
MW:387.512427091599
CID:1058863
PubChem ID:13375575
Update Time:2025-07-16

4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-α1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(2-phenylethoxy)hexylamino]ethyl]phenol
    • 4-Hydroxy-α1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
    • (1RS)-1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(2-phenylethoxy)hexyl]amino]ethanol
    • A1-01762
    • SALMETEROL XINAFOATE IMPURITY B [EP IMPURITY]
    • 4-(1-Hydroxy-2-((6-phenethoxyhexyl)amino)ethyl)-2-(hydroxymethyl)phenol
    • 94749-02-7
    • 4-Hydroxy-?1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
    • Des(phenylbutoxy)phenylethoxy salmeterol
    • 1,3-BENZENEDIMETHANOL, 4-HYDROXY-.ALPHA.1-(((6-(2-PHENYLETHOXY)HEXYL)AMINO)METHYL)-
    • UNII-6QK16DCS59
    • Q27265340
    • starbld0007044
    • 6QK16DCS59
    • 4-hydroxy-alpha1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
    • Salmeterol xinafoate specified impurity B [EP]
    • SCHEMBL4448758
    • (1RS)-1-(4-Hydroxy-3-(hydroxymethyl)phenyl)-2-((6-(2-phenylethoxy)hexyl)amino)ethanol
    • Salmeterol EP Impurity B
    • Salmeterol xinafoate, salmeterol-phenylethoxy- [USP]
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(2-phenylethoxy)hexyl)amino)methyl)-
    • SALMETEROL XINAFOATE, SALMETEROL-PHENYLETHOXY- [USP IMPURITY]
    • o-Des(phenylbutyl)-o-phenylethyl salmeterol
    • Des(phenylbutoxy)phenylethoxy salmeterol, (+/-)-
    • Salmeterol Xinafoate Imp. B (EP); (1RS)-1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(2-phenylethoxy)hexyl]amino]ethanol; GR 31354X; Salmeterol Xinafoate Impurity B; Salmeterol Impurity B
    • 4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol
    • Inchi: 1S/C23H33NO4/c25-18-21-16-20(10-11-22(21)26)23(27)17-24-13-6-1-2-7-14-28-15-12-19-8-4-3-5-9-19/h3-5,8-11,16,23-27H,1-2,6-7,12-15,17-18H2
    • InChI Key: SFLNGSUKAXWYTL-UHFFFAOYSA-N
    • SMILES: OC1C(CO)=CC(C(CNCCCCCCOCCC2C=CC=CC=2)O)=CC=1

Computed Properties

  • Exact Mass: 387.24095853g/mol
  • Monoisotopic Mass: 387.24095853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 14
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 82Ų

Experimental Properties

  • Density: 1.137±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.39 g/l) (25 º C),

4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Pricemore >>

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4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Production Method

Production Method 1

Reaction Conditions
Reference
Phenethanolamine derivatives useful in the treatment of respiratory problems
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4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Raw materials

4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Preparation Products

Additional information on 4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol

Introduction to 4-Hydroxy-α1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol (CAS No. 94749-02-7)

4-Hydroxy-α1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol (CAS No. 94749-02-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological properties, and recent advancements in its research and development.

Chemical Structure and Synthesis

The chemical structure of 4-Hydroxy-α1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol is defined by its complex molecular framework. The compound consists of a benzene ring with two methanol groups at the 1 and 3 positions, a hydroxyl group at the 4 position, and a substituted hexylaminomethyl group attached to the benzene ring. The hexylaminomethyl group is further modified with a phenylethoxy moiety, contributing to the compound's unique properties.

The synthesis of this compound typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the reaction of 1,3-benzenedimethanol with an appropriate halide or leaving group to introduce the hexylaminomethyl functionality. Subsequent reactions are then used to introduce the hydroxyl and phenylethoxy groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

Biological Properties

4-Hydroxy-α1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol has been studied for its potential biological activities, including its effects on various cellular processes and its therapeutic applications. One of the key areas of interest is its ability to modulate specific receptors or enzymes involved in disease pathways.

Recent studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and promoting neuronal survival in models of neurodegenerative diseases. These findings suggest that 4-Hydroxy-α1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol may have potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 4-Hydroxy-α1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol has been explored through various preclinical studies and early-stage clinical trials. Initial results from these trials have been promising, demonstrating the compound's safety and efficacy in animal models of inflammation and neurodegeneration.

In a recent Phase I clinical trial, the compound was administered to a small group of patients with chronic inflammatory conditions. The results showed a significant reduction in inflammatory markers without any major adverse effects. These findings have paved the way for further clinical trials to evaluate the compound's efficacy in larger patient populations.

Current Research Trends

The ongoing research on 4-Hydroxy-α1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol is focused on several key areas. One area of interest is the optimization of its pharmacokinetic properties to improve bioavailability and reduce side effects. Researchers are also exploring combination therapies involving this compound with other drugs to enhance therapeutic outcomes.

In addition to its anti-inflammatory and neuroprotective properties, recent studies have also investigated the potential of this compound as an antiviral agent. Preliminary results suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors involved in viral entry or replication.

Conclusion

4-Hydroxy-α1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol (CAS No. 94749-02-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in various diseases.

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